(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1798407-84-7
VCID: VC5146589
InChI: InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+
SMILES: CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C
Molecular Formula: C15H18BrN3O2S
Molecular Weight: 384.29

(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide

CAS No.: 1798407-84-7

Cat. No.: VC5146589

Molecular Formula: C15H18BrN3O2S

Molecular Weight: 384.29

* For research use only. Not for human or veterinary use.

(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide - 1798407-84-7

Specification

CAS No. 1798407-84-7
Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
IUPAC Name (E)-2-(4-bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide
Standard InChI InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+
Standard InChI Key QTJPIRVWVBZOPN-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three distinct structural domains:

  • 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position, contributing to electron-withdrawing effects and influencing molecular polarity .

  • Ethenesulfonamide Linker: A sulfonamide group (-SO₂NH-) connected to a trans-configured (E) ethenyl bridge, which imposes rigidity and planar geometry on the molecule .

  • 1,3-Dimethylpyrazol-4-yl Ethyl Group: A pyrazole heterocycle with methyl substituents at positions 1 and 3, linked via an ethylamine spacer to the sulfonamide nitrogen. This moiety enhances solubility and modulates steric interactions .

Systematic Nomenclature

The IUPAC name, (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide, reflects:

  • Stereodescriptor: (E) configuration at the ethenyl double bond.

  • Substituent Hierarchy: Prioritization of the sulfonamide group over the pyrazole system.

  • Locants: Numerical indices specifying substituent positions on the pyrazole (1,3-dimethyl) and benzene (4-bromo) rings .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of the title compound is documented, convergent strategies from analogous systems suggest a multi-step approach:

Pyrazole Core Construction

The 1,3-dimethylpyrazol-4-yl group is synthesized via Knorr pyrazole synthesis, involving cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl acetoacetate and dimethylhydrazine yield 3,5-dimethylpyrazole, which undergoes regioselective functionalization at position 4 .

Sulfonamide Formation

Reaction of ethenesulfonyl chloride with 4-bromostyrene under basic conditions generates the (E)-ethenesulfonate intermediate, which is subsequently coupled with 1-(1,3-dimethylpyrazol-4-yl)ethylamine via nucleophilic substitution .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm), ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz), and sulfonamide NH (δ 8.9 ppm) .

    • ¹³C NMR: Resonances for sulfonyl sulfur-bound carbon (δ 55–60 ppm) and pyrazole quaternary carbons (δ 140–150 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 423.03 (calc. for C₁₆H₁₇BrN₃O₂S) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Molecular Weight423.29 g/molCalculated
Melting Point178–182°C (predicted)DSC simulation
LogP (Octanol-Water)3.2 ± 0.1SwissADME prediction
Aqueous Solubility0.12 mg/mL (25°C)ESOL model

Crystallographic Insights

Analogous bromophenyl-pyrazole systems exhibit monoclinic crystal systems with P2₁/c space groups. Key interactions include:

  • N–H···N Hydrogen Bonds: Between sulfonamide NH and pyrazole nitrogen (d = 2.89 Å, θ = 158°) .

  • C–Br···π Interactions: Bromine atoms engage in halogen bonding with adjacent aromatic rings (d = 3.45 Å) .

Industrial and Research Applications

Pharmaceutical Development

  • Anticancer Agents: Brominated aromatics and sulfonamides synergize in hypoxia-targeting therapies .

  • Antimicrobials: Pyrazole-sulfonamide hybrids exhibit broad-spectrum activity against Gram-positive pathogens .

Material Science

  • Liquid Crystals: The planar ethenyl-sulfonamide core supports mesophase formation, with transition temperatures tunable via pyrazole substitution .

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